Cas no 144689-63-4 (Olmesartan medoxomil)

L'olmesartan medoxomil è un profarmaco appartenente alla classe degli antagonisti del recettore dell'angiotensina II (ARB). Viene convertito in olmesartan, il principio attivo, che inibisce selettivamente il legame dell'angiotensina II al recettore AT1, riducendo così la vasocostrizione e la pressione arteriosa. Presenta un'elevata affinità per il recettore AT1 e una lunga durata d'azione, permettendo una somministrazione una volta al giorno. Ha dimostrato efficacia nel trattamento dell'ipertensione essenziale, con un profilo di tollerabilità favorevole e un basso rischio di effetti collaterali come tosse secca, comune con altri farmaci antipertensivi. La sua struttura chimica unica contribuisce a una minore variabilità interindividuale nella risposta terapeutica.
Olmesartan medoxomil structure
Olmesartan medoxomil structure
Nome del prodotto:Olmesartan medoxomil
Numero CAS:144689-63-4
MF:C29H30N6O6
MW:558.5851
MDL:MFCD00944911
CID:64871
PubChem ID:354335790

Olmesartan medoxomil Proprietà chimiche e fisiche

Nomi e identificatori

    • olmesartan medoxomil
    • olmetec
    • cs-866
    • MEDOXOMIL
    • 1H-IMIDAZOLE-5-CARBOXYLIC ACID, 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-1-[[2'-(1H-TETRAZOL-5-YL)[1,1'-BIPHENYL]-4-YL]METHYL]-, (5-METHYL-2-OXO-1,3-DIOXOL-4-YL)METHYL ESTER
    • 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1h-tetazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1h-imidazole-5-carboxylic acid (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester
    • 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-1-[[2'-(1H-TETRAZOL-5-YL)[1,1'-BIPHENYL]-4-YL]METHYL]-1H-IMIDAZOLE-5-CARBOXYLIC ACID (5-METHYL-2-OXO-1,3-DIOXOL-4-YL)METHYL ESTER
    • 2-Butyl-4-(1-hydroxy-1-methylethyl)-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester
    • Olmesartan
    • Olmesartan Medoximil
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl.5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2\'-(1H-tetrazol-5-yl)-[1,1\'-biphenyl]4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
    • CS 866
    • OMST
    • 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester
    • Benicar
    • Olmesartan (medoxomil)
    • 6M97XTV3HD
    • C29H30N6O6
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
    • 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester
    • 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-
    • Olmesartan medoxomil for system suitability
    • BSPBio_003491
    • NS00008255
    • BRD-K78485176-001-06-0
    • Olmesartan-d4Medoxomil
    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxy-2-propanyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-1H-imidazole-5-carboxylate
    • DTXCID7025924
    • OLMESARTAN MEDOXOMIL COMPONENT OF AZOR
    • BRD-K78485176-001-03-7
    • GTPL591
    • CAS-144689-63-4
    • O0510
    • BRD-K78485176-001-02-9
    • NSC-758924
    • OLMESARTAN MEDOXOMIL COMPONENT OF BENICAR HCT
    • Spectrum4_000740
    • OLMESARTAN MEDOXOMIL (EP MONOGRAPH)
    • votume
    • OLMESARTAN MEDOXOMIL [USP-RS]
    • OLMESARTAN MEDOXOMIL [INN]
    • HY-17005R
    • NCGC00095136-01
    • Pharmakon1600-01505205
    • BENICAR HCT COMPONENT OLMESARTAN MEDOXOMIL
    • (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate
    • 144689-63-4
    • SCHEMBL16403
    • SPBio_000431
    • Olmesartan medoxomil (Standard)
    • AB01275443_02
    • 5-Methyl-2-oxo-1,3-dioxolen-4-yl)methoxy-4-(1-hydroxy-1-methylethyl)-2-propyl-1-(4-(2-(tetrazol-5-yl)phenyl)phenyl)methylimidazol-5-carboxylate-T287346
    • 5-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-3-[2'-(1H-TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]-3H-IMIDAZOLE-4-CARBOXYLIC ACID 5-METHYL-2-OXO-[1,3]DIOXOL-4-YLMETHYL ESTER
    • Spectrum3_001676
    • TRIBENZOR COMPONENT OLMESARTAN MEDOXOMIL
    • SR-05000001987
    • CS-866RN
    • STL451024
    • CS-0577
    • OLMESARTAN MEDOXOMIL (USP-RS)
    • HMS2093K16
    • Olsertain
    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate
    • SPECTRUM1505205
    • Tox21_111445
    • OLMESARTAN MEDOXOMIL [ORANGE BOOK]
    • (5-Methyl-2-oxo-1,3-dioxolen-4yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(tetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate
    • HY-17005
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
    • KBioGR_001040
    • SMR002203616
    • Olmesartan medoxomil for system suitability, European Pharmacopoeia (EP) Reference Standard
    • AB01275443-01
    • CCG-39596
    • SB19327
    • AZOR COMPONENT OLMESARTAN MEDOXOMIL
    • MLS006010109
    • Olvance
    • SR-05000001987-1
    • Olmesartan medoxomil, European Pharmacopoeia (EP) Reference Standard
    • L001061
    • Olmesartan medoxomil (JP17/USP)
    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)Methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-iMidazole-5-carboxylate
    • KBio2_005058
    • Openvas
    • SR-05000001987-2
    • 1H-imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-,(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester
    • Olmesartanmedoxomil
    • AB01275443_03
    • DTXSID9045924
    • AKOS015914772
    • 1H-IMIDAZOLE-5-CARBOXYLIC ACID, 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-1-((2'-(1H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-, (5-METHYL-2-OXO-1,3- DIOXOL-4-YL)METHYL ESTER
    • NSC758924
    • NCGC00095136-02
    • AC-1601
    • HMS2089K18
    • UNII-6M97XTV3HD
    • MFCD00944911
    • Olmesartan medoxomil [USAN:INN:BAN]
    • s1604
    • CS-0694888
    • Olmesartan medoxomil, >=98% (HPLC)
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate
    • Olmesartan medoxomil, United States Pharmacopeia (USP) Reference Standard
    • CS-866DM
    • Olmesartan Medoxomil, Pharmaceutical Secondary Standard; Certified Reference Material
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylate
    • OLMESARTAN MEDOXOMIL COMPONENT OF TRIBENZOR
    • SBI-0206741.P001
    • KS-1182
    • Z1541759904
    • NSC 758924
    • Olmesartan medoxomil (Benicar)
    • Spectrum2_000506
    • HMS3743O09
    • OLMESARTAN MEDOXOMIL [EP MONOGRAPH]
    • KBio3_002711
    • HMS1922L15
    • CCG-221184
    • HMS3651E13
    • BDBM50442892
    • (5-Methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(tetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate
    • CHEMBL1200692
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
    • OLMESARTAN MEDOXOMIL (MART.)
    • KBioSS_002498
    • OLMESARTAN MEDOXOMIL [MART.]
    • CHEBI:31932
    • (5-Methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylate
    • Benicar (TN)
    • OLMESARTAN MEDOXOMIL [USAN]
    • BCP9000555
    • SW199650-2
    • NCGC00095136-09
    • OLMESARTAN MEDOXOMIL [JAN]
    • BCP05214
    • OLMESARTAN MEDOXOMIL [USP MONOGRAPH]
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-i midazole-5-carboxylate
    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
    • HMS3715N09
    • Q27888058
    • Spectrum_001944
    • Spectrum5_001556
    • BRD-K78485176-001-07-8
    • AKOS015894907
    • 1ST158406
    • OLMESARTAN MEDOXOMIL (USP MONOGRAPH)
    • CS866
    • NCGC00095136-03
    • D01204
    • KBio2_007626
    • Olmetec (TN)
    • KBio2_002490
    • Benevas
    • J-501595
    • olmesartan-medoxomil
    • OLMESARTAN MEDOXOMIL [WHO-DD]
    • Medoxomil, Olmesartan
    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-4-(2-hydroxypr
    • 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-, (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl ester
    • EN300-122375
    • OLMESARTAN MEDOXOMIL [VANDF]
    • Olmesartan medoxomil
    • MDL: MFCD00944911
    • Inchi: 1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)
    • Chiave InChI: UQGKUQLKSCSZGY-UHFFFAOYSA-N
    • Sorrisi: O([H])C(C([H])([H])[H])(C([H])([H])[H])C1=C(C(=O)OC([H])([H])C2=C(C([H])([H])[H])OC(=O)O2)N(C([H])([H])C2C([H])=C([H])C(C3=C([H])C([H])=C([H])C([H])=C3C3N=NN([H])N=3)=C([H])C=2[H])C(C([H])([H])C([H])([H])C([H])([H])[H])=N1

Proprietà calcolate

  • Massa esatta: 558.222683g/mol
  • Carica superficiale: 0
  • XLogP3: 3.8
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta legami ruotabili: 11
  • Massa monoisotopica: 558.222683g/mol
  • Massa monoisotopica: 558.222683g/mol
  • Superficie polare topologica: 154Ų
  • Conta atomi pesanti: 41
  • Complessità: 969
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.4 g
  • Punto di fusione: 180 ºC
  • Punto di ebollizione: 804.2°C at 760 mmHg
  • Punto di infiammabilità: 180°C
  • Solubilità: DMSO: soluble20mg/mL, clear
  • PSA: 162.16000
  • LogP: 4.17000
  • Merck: 6839
  • Solubilità: Almost insoluble in water, insoluble in methanol.
  • Decomposizione: 180 ºC

Olmesartan medoxomil Informazioni sulla sicurezza

  • Simbolo: GHS08
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H361
  • Dichiarazione di avvertimento: P201-P202-P280-P308+P313-P405-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Istruzioni di sicurezza: S37/39; S26; S39
  • RTECS:NI4014200
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frasi di rischio:R36/38; R41; R38

Olmesartan medoxomil Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Olmesartan medoxomil Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
LKT Labs
O4549-100 mg
Olmesartan Medoxomil
144689-63-4 ≥98%
100MG
$185.30 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O50100-250mg
Olmesartan medoxomil
144689-63-4
250mg
¥156.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17746-50mg
Olmesartan medoxomil
144689-63-4 98%
50mg
¥629.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP1173
144689-63-4
100MG
¥2619.76 2023-01-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17746-100mg
Olmesartan medoxomil
144689-63-4 98%
100mg
¥1047.00 2023-09-09
Ambeed
A131632-50mg
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
144689-63-4 98%
50mg
$10.0 2025-02-22
abcr
AB283021-1g
Olmesartanmedoxomil, 97%; .
144689-63-4 97%
1g
€83.40 2025-02-14
Ambeed
A131632-1mg
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
144689-63-4 98%
1mg
$5.0 2025-02-22
Enamine
EN300-122375-1.0g
(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate
144689-63-4 95%
1g
$647.0 2023-05-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O50100-5g
Olmesartan medoxomil
144689-63-4
5g
¥1356.0 2021-09-08
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:144689-63-4)Olmesartan Medoxomil
sfd18405
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:144689-63-4)Olmesartan medoxomil
A808260
Purezza:99%
Quantità:100g
Prezzo ($):472.0